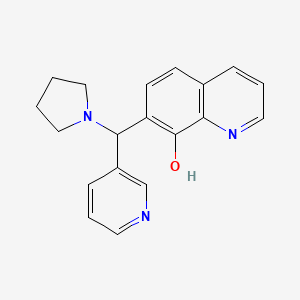

7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol

Description

Properties

IUPAC Name |

7-[pyridin-3-yl(pyrrolidin-1-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19-16(8-7-14-5-4-10-21-17(14)19)18(22-11-1-2-12-22)15-6-3-9-20-13-15/h3-10,13,18,23H,1-2,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNKPGCDXJMUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-608058 typically involves the following steps:

Formation of the Pyridine Derivative: The initial step involves the preparation of a pyridine derivative through a series of reactions, including halogenation and nucleophilic substitution.

Quinoline Ring Formation: The pyridine derivative is then subjected to cyclization reactions to form the quinoline ring.

Introduction of the Pyrrolidine Group:

Industrial Production Methods: Industrial production of WAY-608058 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Types of Reactions:

Oxidation: WAY-608058 can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including 7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can interact with cellular targets involved in cancer pathways. For instance, derivatives have been tested against breast carcinoma cell lines (MCF-7), demonstrating promising antiproliferative effects .

Synthetic Pathways

Several synthetic routes have been developed to produce this compound. These methods emphasize efficiency and yield, which are essential for scaling up production for research or pharmaceutical applications. Typical synthesis involves reactions that modify the quinoline core to incorporate the pyridine and pyrrolidine moieties .

Future Research Directions

Given the preliminary findings on the biological activities of this compound, further investigations are warranted. Future research should focus on:

- In-depth Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- Expanded Biological Testing : Evaluating its efficacy against different cancer cell lines and exploring potential applications in other diseases.

- Pharmacokinetics and Toxicology : Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

Mechanism of Action

The mechanism of action of WAY-608058 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

WAY-608058 can be compared with other similar compounds such as:

- 7-(pyridin-3-yl(piperidin-1-yl)methyl)quinolin-8-ol

- 7-(pyridin-3-yl(morpholin-1-yl)methyl)quinolin-8-ol

Uniqueness: WAY-608058 is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development .

Biological Activity

7-(Pyridin-3-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline derivative family. This compound has garnered interest due to its structural features, which suggest potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article delves into its biological activity, including its mechanisms, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 305.37 g/mol. Its structure includes a quinoline backbone with hydroxyl substitution at the 8-position, which is significant for its biological interactions.

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. The presence of hydroxyl groups in similar compounds has been linked to increased cytotoxicity against various cancer cell lines. For example, derivatives like 7-(Piperidin-1-yl)methylquinolin-8-ol have shown notable anticancer effects, suggesting that this compound may also possess similar properties.

Case Study:

In a study evaluating the cytotoxic effects of quinoline derivatives, compounds were tested against human cancer cell lines, demonstrating IC50 values ranging from 5 to 20 µM. The specific activity of this compound remains to be elucidated but is anticipated based on structural analogs.

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. The structural characteristics of this compound suggest potential efficacy against bacterial pathogens.

Comparative Analysis:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 7-(Piperidin-1-yl)methylquinolin-8-ol | Structure | Anticancer activity |

| 6-Chloroquinolin-8(7H)-one | Structure | Antimicrobial properties |

| 7-(4-Methylpiperazin-1-yl)methylquinolin-8-ol | Structure | Neuroprotective effects |

This table illustrates how structural similarities can correlate with biological activity, emphasizing the unique combination of functional groups in this compound that may enhance its biological profile compared to simpler derivatives.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic properties of this compound require further investigation. Preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell proliferation. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential for evaluating its therapeutic potential.

Q & A

Q. Basic

- ¹H/¹³C NMR : Critical for verifying substituent positions. For instance, pyrrolidine protons appear as multiplet signals at δ 1.8–2.6 ppm, while pyridin-3-yl protons resonate at δ 8.5–9.0 ppm .

- HRMS (ESI) : Confirms molecular weight (e.g., experimental [M+H]⁺ at m/z 377.4379 matches theoretical values) .

- X-ray crystallography : Resolves 3D conformation, such as dihedral angles between quinoline, pyridine, and pyrrolidine rings (e.g., 81.05° between quinoline and phenyl groups) .

How can researchers optimize reaction conditions to improve the yield of derivatives?

Q. Advanced

- Temperature control : Gradual heating (e.g., ramping to 120°C over 3 hours) minimizes side reactions during Mannich reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions, while ethanol/water mixtures improve solubility for recrystallization .

- Catalyst use : Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enable Suzuki-Miyaura couplings for aryl functionalization, achieving yields >70% .

What strategies resolve contradictory data in biological activity assessments?

Q. Advanced

- Purity validation : HPLC (≥98% purity) and TLC eliminate false positives from impurities .

- Dose-response curves : Establishing EC₅₀/IC₅₀ values across multiple assays (e.g., antimicrobial, antimalarial) identifies consistent trends .

- Computational modeling : Docking studies (e.g., glioblastoma cytotoxicity in ) correlate structural features (e.g., pyridine substituents) with activity .

How do structural modifications at the pyrrolidine or pyridine rings affect physicochemical properties?

Q. Advanced

- Pyrrolidine substitution : Bulky groups (e.g., 4-methoxy-3,5-dimethylphenyl) increase steric hindrance, reducing solubility but enhancing membrane permeability .

- Pyridine functionalization : Fluorine or amino groups improve hydrogen-bonding capacity, as seen in analogs with enhanced fluorescence properties .

- Crystal packing analysis : Hydrogen-bonding motifs (e.g., R₂²(10) in ) influence melting points and stability .

What are the standard protocols for quantifying quinolin-8-ol derivatives in mixtures?

Q. Basic

- Spectrophotometry : Complexation with Fehling’s solution at 410 nm quantifies quinolin-8-ol content with a detection limit of 0.1 µg/mL .

- TLC : Silica gel plates (eluent: acetonitrile/water 3:2) identify unreacted starting materials .

- LC-MS : Monitors reaction progress and quantifies derivatives using [M+H]⁺ ions .

What challenges arise in establishing structure-activity relationships (SAR) for analogs?

Q. Advanced

- Conformational flexibility : Rotatable bonds in the pyrrolidine-methyl linker complicate docking studies, requiring molecular dynamics simulations .

- Bioassay variability : Differences in microbial strains (e.g., Plasmodium falciparum vs. E. coli) necessitate cross-validation .

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition in ) may mask true activity in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.